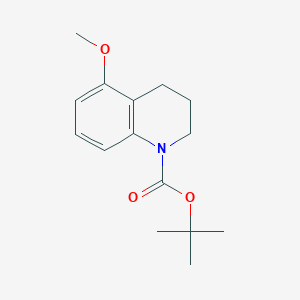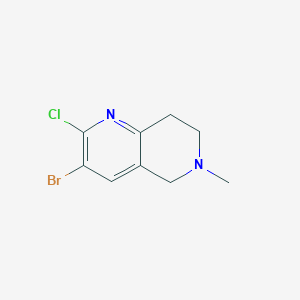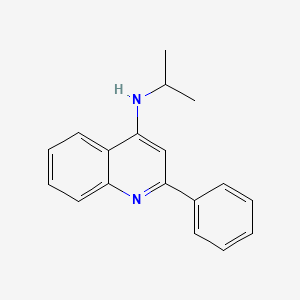
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a cyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or pyridine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclobutane derivatives.
科学的研究の応用
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate involves its reactivity due to the presence of the Boc-protected amino group and the fluorine atom. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Ethyl 1-(Boc-amino)-3-chlorocyclobutanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 1-(Boc-amino)-3-bromocyclobutanecarboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 1-(Boc-amino)-3-iodocyclobutanecarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate makes it unique compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and development.
特性
分子式 |
C12H20FNO4 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
ethyl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)12(6-8(13)7-12)14-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,16) |
InChIキー |
HXIXVACPUCDUBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)





![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)


